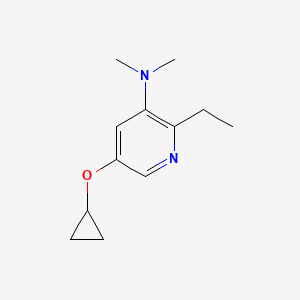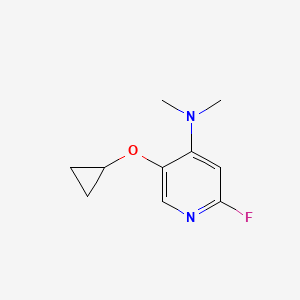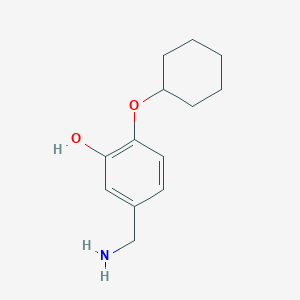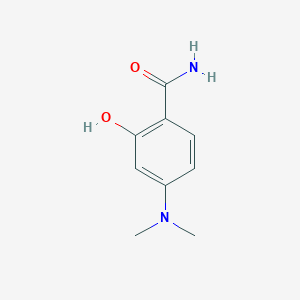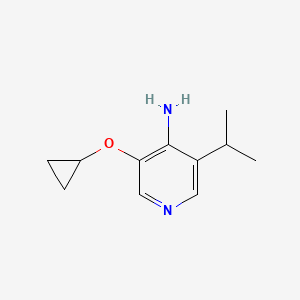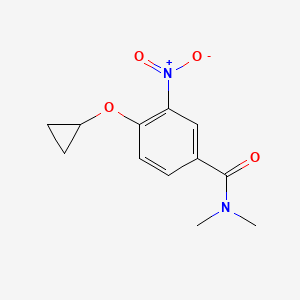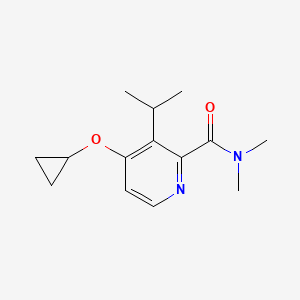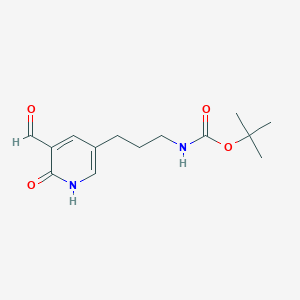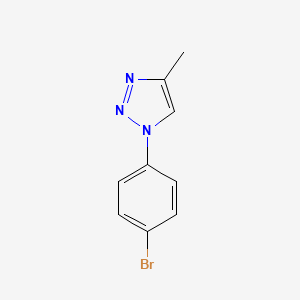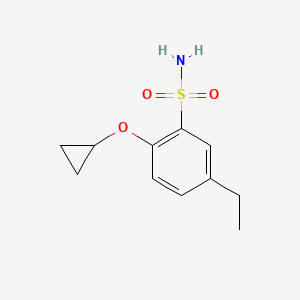
N-(2-Formyl-6-iodopyridin-4-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Formyl-6-iodopyridin-4-YL)acetamide is a chemical compound with the molecular formula C8H7IN2O2 and a molecular weight of 290.055 g/mol . This compound is characterized by the presence of an acetamide group attached to a pyridine ring, which is further substituted with a formyl group and an iodine atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of N-(2-Formyl-6-iodopyridin-4-YL)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-iodopyridine with acetic anhydride in the presence of a suitable catalyst to form the acetamide derivative. The formyl group can then be introduced through a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Analyse Chemischer Reaktionen
N-(2-Formyl-6-iodopyridin-4-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.
Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones
Wissenschaftliche Forschungsanwendungen
N-(2-Formyl-6-iodopyridin-4-YL)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of N-(2-Formyl-6-iodopyridin-4-YL)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
N-(2-Formyl-6-iodopyridin-4-YL)acetamide can be compared with other similar compounds, such as:
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide: This compound has a similar pyridine ring structure but with different substituents, leading to variations in its chemical reactivity and biological activity.
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide:
Eigenschaften
Molekularformel |
C8H7IN2O2 |
|---|---|
Molekulargewicht |
290.06 g/mol |
IUPAC-Name |
N-(2-formyl-6-iodopyridin-4-yl)acetamide |
InChI |
InChI=1S/C8H7IN2O2/c1-5(13)10-6-2-7(4-12)11-8(9)3-6/h2-4H,1H3,(H,10,11,13) |
InChI-Schlüssel |
ZQNYGETXNPQWQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=NC(=C1)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


